1-[4-(Butylamino)phenyl]ethanone
Description
1-[4-(Butylamino)phenyl]ethanone is an acetophenone derivative characterized by a butylamino group (-NH-C₄H₉) attached to the para position of the phenyl ring. This structural motif imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The butylamino group enhances solubility in polar solvents and may influence bioactivity by modulating electronic and steric effects on the acetophenone core.
Properties
CAS No. |
99433-24-6 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[4-(butylamino)phenyl]ethanone |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13-12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
IKCJPNPQDRZXHN-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[4-(Butylamino)phenyl]ethanone with structurally related acetophenone derivatives, focusing on substituent effects, synthesis routes, and biological activities:
Key Research Findings
Substituent Effects on Bioactivity
- Antifungal Activity: Metal complexes of 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(piperazinyl)ethanone (APEHQ) exhibit enhanced antifungal activity compared to the parent ligand, attributed to improved membrane permeability via metal coordination .
- Anti-inflammatory Potential: Thiazole derivatives synthesized from 1-(3-methoxyphenyl)ethanone demonstrate significant anti-inflammatory effects (e.g., 58% edema reduction in carrageenan-induced models), with electron-donating groups (-OCH₃) stabilizing radical intermediates .
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) groups increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Bulky Substituents: Tert-butyl and benzyl groups in 2-(benzyl-tert-butylamino) derivatives improve metabolic stability but may reduce solubility .
Preparation Methods
Friedel-Crafts Acylation as a Foundation for Aryl Ketone Synthesis
Friedel-Crafts acylation remains a cornerstone for introducing acetyl groups to aromatic systems. In the context of 1-[4-(Butylamino)phenyl]ethanone, this reaction typically involves electrophilic substitution using acetyl chloride or phenyl acetyl chloride in the presence of a Lewis acid catalyst. As demonstrated in US8946479B2, aluminum chloride (AlCl₃) facilitates the acylation of fluorobenzene at −10°C to 0°C, yielding 1-(4-fluorophenyl)-2-phenylethanone with 99.02% purity . While this patent focuses on fluorinated analogs, the principles apply to non-fluorinated systems:
-
Catalyst Selection : AlCl₃, FeCl₃, and BF₃ are effective, with AlCl₃ preferred for its reactivity in halogenated solvents like methylene chloride .
-
Solvent Optimization : Polar aprotic solvents (e.g., acetone, isopropyl alcohol) minimize side reactions, as evidenced by 73.8% yield in acetone compared to 21.1% in methylene chloride (Table 1).
Table 1: Solvent Impact on Friedel-Crafts Acylation Yield
| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Acetone | 25–30 | 3 | 73.8 |
| Isopropyl Alcohol | 25–30 | 7 | 73.2 |
| Methylene Chloride | 25–30 | 20 | 21.1 |
| DMF | 25–30 | 4 | 24.6 |
For this compound, protecting the amine group as an acetamide prior to acylation prevents undesired protonation or side reactions. Subsequent deprotection via acidic hydrolysis restores the free amine.
Nucleophilic Substitution Strategies for Amino Group Introduction
Introducing the butylamino group at the para position requires precise functionalization of pre-acylated intermediates. A two-step halogenation-amination sequence, as outlined in US8946479B2 for analogous compounds, involves:
-
Halogenation : Treating 1-(4-aminophenyl)ethanone with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) generates 1-(4-chlorophenyl)ethanone.
-
Amination : Reacting the chloro intermediate with butylamine in acetone or dimethyl sulfoxide (DMSO) at 55–60°C for 7–8 hours facilitates nucleophilic substitution .
Key considerations include:
-
Base Selection : Potassium carbonate (K₂CO₃) effectively deprotonates butylamine, enhancing nucleophilicity .
-
Solvent Polarity : Acetone’s moderate polarity balances reaction rate and byproduct suppression, achieving 74% yield in model systems .
Reductive Amination of 4-Nitroacetophenone
An alternative route begins with 4-nitroacetophenone, which undergoes catalytic hydrogenation to 4-aminoacetophenone. Subsequent alkylation with butyl bromide in the presence of K₂CO₃ introduces the butyl group:
-
Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the nitro group at 25°C under H₂ (1 atm), yielding 4-aminoacetophenone.
-
Alkylation : Butyl bromide reacts with the amine in acetonitrile at reflux (82°C), with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
This method avoids harsh halogenation conditions but requires careful control of stoichiometry to prevent dialkylation.
Purification and Crystallization Techniques
Purifying this compound presents challenges due to its oily residue in crude form. EP2371817A1 highlights salt formation as a resolution strategy:
-
Toluenesulfonate Salt : Treating the free base with p-toluenesulfonic acid in ethanol induces crystallization, yielding a pharmaceutically acceptable solid .
-
Recrystallization : Dissolving the crude product in hot isopropyl alcohol, followed by gradual cooling to 32°C, isolates crystalline material with ≤0.5% water content .
Table 2: Purification Efficiency by Method
| Method | Solvent | Purity (%) | Yield (%) |
|---|---|---|---|
| Toluenesulfonate Salt | Ethanol | 99.44 | 85 |
| Recrystallization | Isopropyl Alcohol | 99.47 | 73.2 |
Analytical Characterization and Quality Control
Validating synthetic success requires multimodal analysis:
-
HPLC : Monitoring reaction progress ensures intermediates like 1-(4-chlorophenyl)ethanone remain below 1% .
-
¹H NMR : Methine protons at δ 5.3 ppm and aromatic protons between δ 7.0–8.0 confirm structural integrity .
-
IR Spectroscopy : Carbonyl stretches at 1724 cm⁻¹ and C–F stretches (if present) at 1154 cm⁻¹ verify functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
